Cas no 6014-62-6 (1-methoxy-protopine)

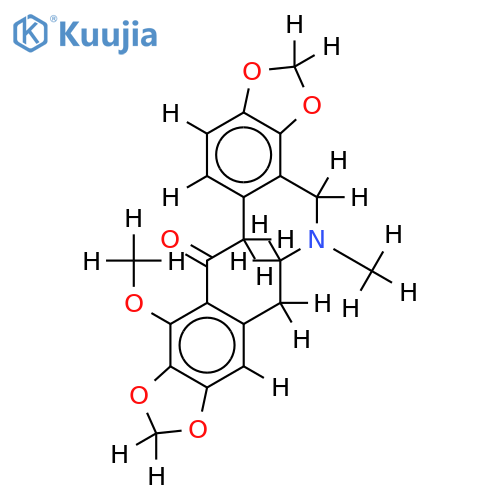

1-methoxy-protopine structure

商品名:1-methoxy-protopine

1-methoxy-protopine 化学的及び物理的性質

名前と識別子

-

- 1-methoxy-protopine

- 12-methoxy-5-methyl-4,6,7,14-tetrahydro-5H-[1,3]dioxolo[4',5':5,6]benzo[1,2-c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-13-one

- 12b-hydroxy-12-methoxy-5-methyl-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isoquino[3,2-a]isoquinolinium betaine

- Coulteropin

- Coulteropine

- 4,6,7,14-Tetrahydro-12-methoxy-5-methylbis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one

- 4,6,7,14-Tetrahydro-12-methoxy-5-methylbis[1,3]benzodioxolo[4,5-c

- 5-methoxy-15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one

- HY-N8916

- 7,13a-Secoberbin-13a-one, 1-methoxy-7-methyl-2,3:9,10-bis(methylenedioxy)-

- AKOS040761538

- 6014-62-6

- 14-Methoxy-7-methyl-6,8,9,16-tetrahydrodi[1,3]benzodioxolo[4,5-c:5,6-g]azecin-15(7H)-one #

- Coulteropine (neutral)

- SWBXJEKOHMOEFV-UHFFFAOYSA-N

- CS-0149365

- NSC645319

- CHEMBL1980707

- Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one, 4,6,7,14-tetrahydro-12-methoxy-5-methyl-

- NCI60_015456

- 14-Methoxy-7-methyl-6,8,9,16-tetrahydrodi[1,3]benzodioxolo[4,5-c:5,6-g]azecin-15(7H)-one

- Cowlteropine

- NSC-645319

- DA-62473

-

- インチ: InChI=1S/C21H21NO6/c1-22-6-5-13-8-17-20(28-11-26-17)21(24-2)18(13)15(23)7-12-3-4-16-19(14(12)9-22)27-10-25-16/h3-4,8H,5-7,9-11H2,1-2H3

- InChIKey: SWBXJEKOHMOEFV-UHFFFAOYSA-N

- ほほえんだ: CN1CCc2cc3c(c(c2C(=O)Cc4ccc5c(c4C1)OCO5)OC)OCO3

計算された属性

- せいみつぶんしりょう: 383.13688739g/mol

- どういたいしつりょう: 383.13688739g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 1

- 複雑さ: 587

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 587.7±50.0 °C at 760 mmHg

- フラッシュポイント: 309.2±30.1 °C

- じょうきあつ: 0.0±1.6 mmHg at 25°C

1-methoxy-protopine セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

1-methoxy-protopine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3715-5 mg |

Coulteropine |

6014-62-6 | 98% | 5mg |

¥ 3,090 | 2023-07-11 | |

| TargetMol Chemicals | TN3715-1 ml * 10 mm |

Coulteropine |

6014-62-6 | 1 ml * 10 mm |

¥ 3190 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3715-1 mg |

Coulteropine |

6014-62-6 | 1mg |

¥2275.00 | 2022-04-26 | ||

| A2B Chem LLC | AH03717-1mg |

4,6,7,14-Tetrahydro-12-methoxy-5-methylbis[1,3]benzodioxolo[4,5-c |

6014-62-6 | 97.5% | 1mg |

$423.00 | 2024-04-19 | |

| A2B Chem LLC | AH03717-5mg |

4,6,7,14-Tetrahydro-12-methoxy-5-methylbis[1,3]benzodioxolo[4,5-c |

6014-62-6 | 97.5% | 5mg |

$552.00 | 2024-04-19 | |

| TargetMol Chemicals | TN3715-1 mL * 10 mM (in DMSO) |

Coulteropine |

6014-62-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3190 | 2023-09-15 | |

| TargetMol Chemicals | TN3715-5mg |

Coulteropine |

6014-62-6 | 5mg |

¥ 3090 | 2024-07-20 |

1-methoxy-protopine 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

6014-62-6 (1-methoxy-protopine) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:6014-62-6)Coulteropine

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ